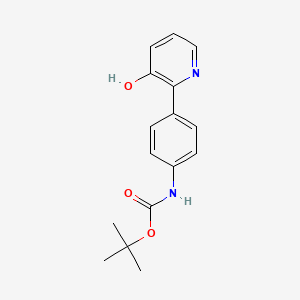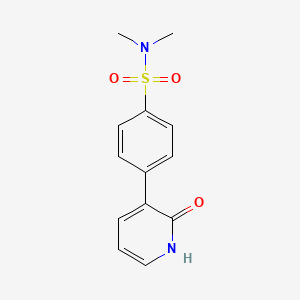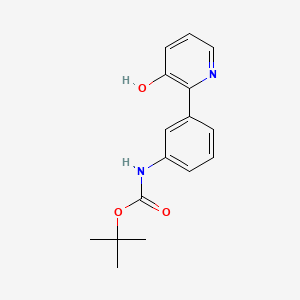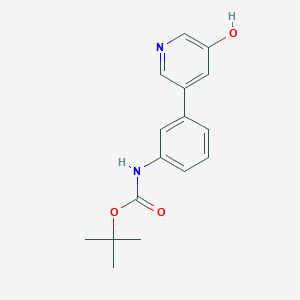
2-(4-BOC-Aminophenyl)-3-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BOC-Aminophenyl)-3-hydroxypyridine (2-4-BOC-AP-3-OHP) is an organic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid that is soluble in water and has a molecular weight of 283.3 g/mol. This compound is used in various research applications due to its ability to form stable complexes with various metal ions and organic molecules.
Applications De Recherche Scientifique
2-4-BOC-AP-3-OHP has a wide range of applications in the scientific research field. It has been used as a ligand in the synthesis of metal complexes, as a reagent in organic synthesis, and as a catalyst in the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals, and as a reagent in the synthesis of peptides and proteins.
Mécanisme D'action
2-4-BOC-AP-3-OHP acts as a Lewis acid and forms stable complexes with metal ions and organic molecules. The formation of these complexes is facilitated by the presence of the amino group, which acts as a hydrogen-bond donor. The pyridine ring of the molecule also acts as a hydrogen-bond acceptor, allowing for the formation of strong complexes.
Biochemical and Physiological Effects
2-4-BOC-AP-3-OHP has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the synthesis of melanin, a pigment found in the skin.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-4-BOC-AP-3-OHP in laboratory experiments has several advantages. It is a stable and non-toxic compound, making it safe to use in experiments. It is also relatively inexpensive and can be easily synthesized. However, there are some limitations to its use. Its solubility in water is limited, making it difficult to use in aqueous solutions. It is also not suitable for use in experiments involving high temperatures, as it decomposes at temperatures above 70°C.
Orientations Futures
The use of 2-4-BOC-AP-3-OHP in scientific research has the potential to lead to a number of interesting discoveries. It could be used in the development of new drugs and drug delivery systems. It could also be used in the synthesis of new materials and catalysts. Additionally, it could be used in the development of new diagnostic and therapeutic techniques. Finally, it could be used in the development of new methods for the synthesis and analysis of organic compounds.
Méthodes De Synthèse
2-4-BOC-AP-3-OHP can be synthesized by a variety of methods, including the reaction of 4-bromo-2-chloro-1-phenyl-3-hydroxypyridine with 2-bromo-4-chloro-1-phenyl-3-hydroxypropane in the presence of a base, such as potassium hydroxide. This reaction produces a mixture of 2-4-BOC-AP-3-OHP and its isomer, 4-bromo-2-chloro-1-phenyl-3-hydroxypropane. The reaction can be carried out in a solvent, such as dichloromethane or tetrahydrofuran, at a temperature of 25-30°C. The reaction is usually completed in one hour and the product can be isolated by filtration or crystallization.
Propriétés
IUPAC Name |
tert-butyl N-[4-(3-hydroxypyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-8-6-11(7-9-12)14-13(19)5-4-10-17-14/h4-10,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQXYJWAPCRRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)

![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)


![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)


![3-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369009.png)